molecular formula C17H13N3O B11711211 N'-(2-naphthylmethylene)isonicotinohydrazide

N'-(2-naphthylmethylene)isonicotinohydrazide

Cat. No.: B11711211
M. Wt: 275.30 g/mol
InChI Key: MPYMKWZRJNZVNU-XDHOZWIPSA-N
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Description

N’-(2-naphthylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C17H13N3O. It is a derivative of isonicotinohydrazide and is characterized by the presence of a naphthylmethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-naphthylmethylene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinohydrazide and 2-naphthaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-naphthylmethylene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-naphthylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-(2-naphthylmethylene)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-naphthylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-phenylethylidene)isonicotinohydrazide
  • N’-(2-hydroxybenzylidene)isonicotinohydrazide
  • N’-(2-furylmethylene)isonicotinohydrazide

Uniqueness

N’-(2-naphthylmethylene)isonicotinohydrazide is unique due to its naphthylmethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metals and contributes to its bioactivity .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(15-7-9-18-10-8-15)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,20,21)/b19-12+

InChI Key

MPYMKWZRJNZVNU-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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